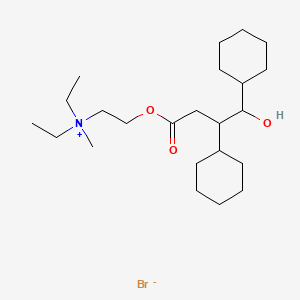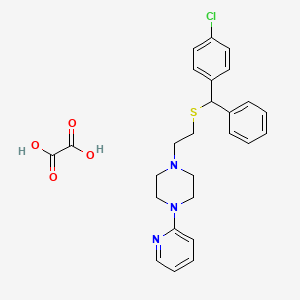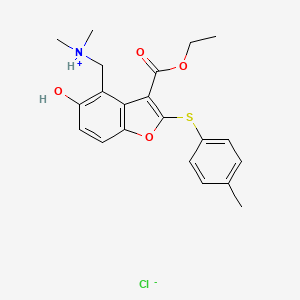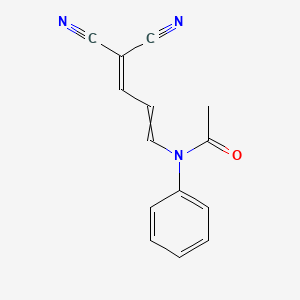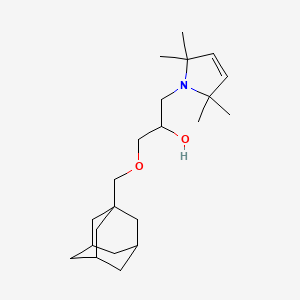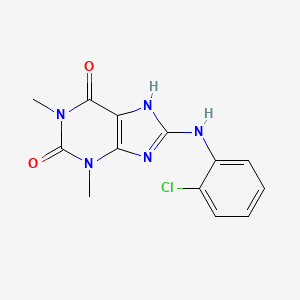![molecular formula C14H15N3 B13752050 N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/structure/B13752050.png)
N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine is a nitrogen-based heterocyclic compound. It belongs to the indole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The compound’s unique structure, featuring a pyridoindole core, makes it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine typically involves multicomponent reactions. One common method is the cyclocondensation reaction, where 1-methyl-1H-indol-2-ol, substituted (triethoxymethyl) arenes, and cyanoacetamide are reacted in the presence of a catalyst like silica-supported ionic liquid [pmim]HSO4 SiO2 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine involves its interaction with various molecular targets. It acts as an inhibitor of cytochrome P450 enzymes, affecting the biotransformation of other compounds. This inhibition occurs through the binding of the compound to the heme group of the enzyme, preventing the binding of oxygen .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole (Tetrahydronorharman): Similar structure but lacks the trimethyl groups.
9H-Pyrido[3,4-b]indol-7-ol: Similar core structure but different functional groups.
Uniqueness: N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups enhance its lipophilicity and influence its interaction with biological targets .
Propiedades
Fórmula molecular |
C14H15N3 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
N,N,9-trimethylpyrido[2,3-b]indol-4-amine |
InChI |
InChI=1S/C14H15N3/c1-16(2)12-8-9-15-14-13(12)10-6-4-5-7-11(10)17(14)3/h4-9H,1-3H3 |
Clave InChI |
BQVBQKAMFCHPKE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=C(C=CN=C31)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B13751972.png)
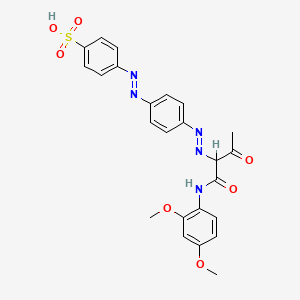
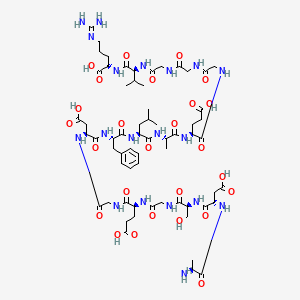
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one](/img/structure/B13751988.png)
![6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13751995.png)
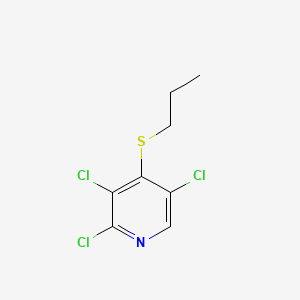
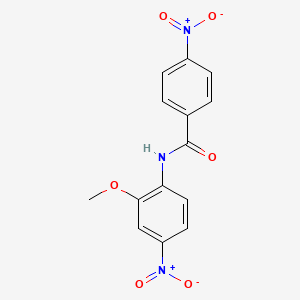
![2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B13752027.png)
